Antiproliferative Activity in Gastric Cancer Cells
SJF-8240 inhibits the proliferation of GTL16 gastric cancer cells, which harbor c-Met amplification, with an IC50 value of 66.7 nM . While the parent inhibitor foretinib is also reported to exhibit a similar IC50 of 66.7 nM in the same GTL16 cell line based on vendor data , the key differentiator is the mechanism: SJF-8240 achieves this effect via c-Met protein degradation rather than reversible kinase inhibition. More recently developed c-Met PROTACs, such as D10 and D15, have demonstrated significantly enhanced potency, achieving picomolar DC50 values (e.g., D10 DC50 = 0.4 nM in EBC-1 cells) [1], positioning SJF-8240 as a first-generation tool compound with more moderate potency suitable for benchmark comparisons in early-stage degrader development.
| Evidence Dimension | Cellular Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 66.7 nM |
| Comparator Or Baseline | Foretinib: IC50 = 66.7 nM (reported in same cell line) |
| Quantified Difference | Equipotent in this assay; differentiated by mechanism of action (degradation vs. inhibition). |
| Conditions | GTL16 gastric cancer cell line (c-Met amplified) |
Why This Matters
For procurement decisions, this data confirms that SJF-8240 provides a degradation-based alternative to foretinib for studying c-Met-dependent proliferation, without an inherent potency advantage in this specific cellular context.
- [1] Li P, Jia C, Fan Z, et al. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations. Acta Pharm Sin B. 2023;13(6):2715-2735. View Source
